molecular formula C20H11Br2FN2O3 B11542956 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol

Cat. No.: B11542956
M. Wt: 506.1 g/mol
InChI Key: GEEYOIPECIZCHS-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol typically involves a multi-step process. One common method includes the reaction of 3,5-dibromosalicylaldehyde with 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine in the presence of a suitable solvent like ethanol. The mixture is refluxed for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., NBS). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or functionalized derivatives.

Scientific Research Applications

2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol lies in its specific combination of bromine, fluorine, and benzoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11Br2FN2O3

Molecular Weight

506.1 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C20H11Br2FN2O3/c21-14-7-11(18(26)17(22)19(14)27)9-24-13-4-5-16-15(8-13)25-20(28-16)10-2-1-3-12(23)6-10/h1-9,26-27H

InChI Key

GEEYOIPECIZCHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C(=C4O)Br)O)Br

Origin of Product

United States

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